molecular formula C13H20ClNO2 B259202 N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine

N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine

Cat. No. B259202
M. Wt: 257.75 g/mol
InChI Key: NBADQJVECXDTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine, commonly known as CLOMIPHENE, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It is a synthetic compound that was first introduced in the 1960s as a fertility drug, but it has since gained popularity as a research tool due to its ability to selectively modulate estrogen receptors.

Mechanism of Action

Clomiphene acts as a N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine by selectively binding to estrogen receptors in different tissues. In some tissues, it acts as an estrogen agonist, while in others, it acts as an antagonist. The exact mechanism of action of clomiphene is not fully understood, but it is thought to modulate the activity of co-regulatory proteins that interact with estrogen receptors.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a variety of biochemical and physiological effects, including the modulation of estrogen receptor activity, the inhibition of bone resorption, and the promotion of ovulation in women. In animal studies, clomiphene has been shown to improve cognitive function and reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One of the main advantages of clomiphene as a research tool is its ability to selectively modulate estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues and processes. However, one limitation of clomiphene is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving clomiphene. One area of interest is the development of more selective N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamines that can target specific estrogen receptor subtypes. Another potential direction is the investigation of the effects of clomiphene on the microbiome, as recent studies have suggested that estrogen signaling can influence gut health. Additionally, there is growing interest in the use of clomiphene as a potential treatment for cognitive decline in aging populations.

Synthesis Methods

The synthesis of clomiphene involves several steps, including the condensation of 4-(2-chloroethyl)phenol with 2-methoxyphenol in the presence of a base to form 5-chloro-3-methoxy-2-propan-2-yloxyphenol. This intermediate is then coupled with benzylamine to form N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine. The final product is obtained after purification and isolation.

Scientific Research Applications

Clomiphene is widely used in scientific research as a tool to study the role of estrogen receptors in various physiological processes. It is commonly used in studies related to breast cancer, osteoporosis, and fertility. Clomiphene is also used in animal studies to investigate the effects of estrogen on behavior and cognition.

properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C13H20ClNO2/c1-5-15-8-10-6-11(14)7-12(16-4)13(10)17-9(2)3/h6-7,9,15H,5,8H2,1-4H3

InChI Key

NBADQJVECXDTDV-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=CC(=C1OC(C)C)OC)Cl

Canonical SMILES

CCNCC1=C(C(=CC(=C1)Cl)OC)OC(C)C

Origin of Product

United States

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